molecular formula C15H18O B3029231 Dihydropyrocurzerenone CAS No. 59462-26-9

Dihydropyrocurzerenone

Cat. No.: B3029231
CAS No.: 59462-26-9
M. Wt: 214.30 g/mol
InChI Key: GWQCNWWIXOLIAV-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydropyrocurzerenone can be synthesized through various organic reactions involving furan and sesquiterpene precursors. The synthesis typically involves cyclization reactions under controlled conditions to form the furan ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources, such as the resin of Commiphora sphaerocarpa . The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form. The industrial methods aim to maximize yield while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dihydropyrocurzerenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced furan derivatives with increased hydrogen content.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Mechanism of Action

The mechanism of action of dihydropyrocurzerenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways, possibly by inhibiting key enzymes involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Uniqueness: Dihydropyrocurzerenone is unique due to its specific molecular structure, which contributes to its distinct biological activities and aroma profile. Its ability to modulate inflammatory pathways sets it apart from other similar compounds, making it a valuable subject of research in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

(8R)-1,5,8-trimethyl-6,7,8,9-tetrahydrobenzo[e][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h7-9H,4-6H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQCNWWIXOLIAV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=C2C)OC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C1)C3=C(C=C2C)OC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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